molecular formula C14H16N4S B4177644 5,8-dimethyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole

5,8-dimethyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B4177644
M. Wt: 272.37 g/mol
InChI Key: QAJYMXDFCPRDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-dimethyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the triazinoindole family and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 5,8-dimethyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific cellular targets, such as enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that 5,8-dimethyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole exhibits a wide range of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 5,8-dimethyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments include its unique chemical structure and properties, as well as its potential applications in various fields of scientific research. However, the limitations include the need for specialized equipment and expertise to synthesize and handle the compound, as well as the potential for toxicity and other side effects.

Future Directions

There are several future directions for the study of 5,8-dimethyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole. One potential direction is to further investigate the compound's mechanism of action and cellular targets. Another direction is to explore its potential applications in the field of organic electronics, such as in the development of new materials for solar cells and other electronic devices. Additionally, further studies are needed to evaluate the safety and efficacy of this compound for potential use in clinical applications.

Scientific Research Applications

5,8-dimethyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. Additionally, this compound has been shown to have potential applications in the field of organic electronics.

properties

IUPAC Name

5,8-dimethyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-4-7-19-14-15-13-12(16-17-14)10-8-9(2)5-6-11(10)18(13)3/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJYMXDFCPRDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=C(N2C)C=CC(=C3)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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